molecular formula C7H4BrF3O B133814 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene CAS No. 147992-27-6

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene

Cat. No. B133814
M. Wt: 241 g/mol
InChI Key: DOMDQZCKLBEOTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzenes, such as 1-bromo-4-fluorobenzene, can be achieved through various methods. For instance, the electrochemical fluorination of halobenzenes can lead to the formation of difluorobenzene derivatives . Another approach involves the use of nucleophilic aromatic substitution reactions with no-carrier-added [18F]fluoride to produce 1-bromo-4-[18F]fluorobenzene . Additionally, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination has been reported . These methods highlight the versatility of synthetic approaches for halogenated benzene derivatives.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzenes can be studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . The influence of halogen atoms on the geometry and normal modes of vibrations of the benzene ring is a subject of interest. The presence of bromine and fluorine atoms can significantly affect the electronic properties of these molecules .

Chemical Reactions Analysis

Halogenated benzenes are key intermediates in various chemical reactions. For example, 1-bromo-4-fluorobenzene is important for 18F-arylation reactions using metallo-organic compounds or palladium-catalyzed coupling . The reactivity of such compounds can be influenced by the position and nature of the halogen substituents, which can affect the outcome of coupling reactions and the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes, such as their absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be investigated using time-dependent DFT (TD-DFT) . These properties are crucial for understanding the reactivity and stability of these compounds. Additionally, thermodynamic properties like heat capacities, entropies, enthalpy changes, and their correlations with temperature can provide insights into the behavior of these molecules under different conditions .

Scientific Research Applications

Electrochemical Fluorination

In the study of electrochemical fluorination of aromatic compounds, researchers explored the mechanisms and side reactions involved in the fluorination of halobenzenes, which can provide insights into the reactivity and potential applications of compounds like 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene in fluorination reactions (Horio et al., 1996).

Synthesis of Radiopharmaceuticals

Research has shown the importance of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions, which are crucial in the synthesis of radiopharmaceuticals for PET imaging. This indicates the potential role of similar fluorinated compounds in developing diagnostic tools (Ermert et al., 2004).

Photodissociation Studies

Photofragment translational spectroscopy studies of bromo-fluorobenzenes, including compounds with similar substitution patterns to 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene, provide valuable data on the photodissociation mechanisms and the effect of fluorine substitution, which is relevant for understanding the photochemical behavior of such compounds (Gu et al., 2001).

Organometallic Chemistry

Studies in organometallic chemistry, such as the selective ortho-metalation reactions, demonstrate the reactivity and utility of bromo-fluoroarenes in synthesizing complex organometallic compounds, suggesting potential applications in catalysis and material science (Baenziger et al., 2019).

Material Science Applications

The development of liquid crystal compounds and the improvement of their properties, such as birefringence and threshold voltage, is another area where compounds similar to 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene are utilized. This highlights the role of such fluorinated compounds in advancing materials for electronic and display technologies (De-y, 2013).

Safety And Hazards

This compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMDQZCKLBEOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576792
Record name 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene

CAS RN

147992-27-6
Record name 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)-3-fluorobromobenzene
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Synthesis routes and methods

Procedure details

To a 100 mL flask charged with DMF (23 mL) was added sodium 2-chloro-2,2-difluoroacetate (4.79 g, 31.4 mmol), potassium carbonate (2.60 g, 18.85 mmol), 4-bromo-2-fluorophenol (3 g, 15.71 mmol). Water (5.75 mL) was added and the reaction mixture was heated to 100° C. for 3 hours. Upon cooling to room temperature, the reaction mixture was diluted with Et2O (100 mL) and a 2 N NaOH solution (100 mL). The organic layer was removed and dried over anhydrous Na2SO4. Upon filtration the organic solution was concentrated on a rotary evaporator with the water bath at 4° C. to yield the title compound as a clear oil (1 g). NMR (400 MHz, CDCl3) δ 7.35 (dd, J=9.7, 2.3 Hz, 1H), 7.27 (ddd, J=8.7, 2.3, 1.5 Hz, 1H), 7.19-7.04 (m, 1H), 6.53 (t, J=73.0 Hz, 1H); ESIMS m/z 242 ([M+H]+).
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.75 mL
Type
solvent
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Five

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